1-Benzyl-4-(1H-pyrazol-4-yl)piperidine is a chemical compound characterized by its unique molecular structure, which includes a piperidine ring substituted with both a benzyl group and a pyrazolyl group. Its molecular formula is , and it has the CAS registry number 690261-97-3. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.
1-Benzyl-4-(1H-pyrazol-4-yl)piperidine can be sourced from various chemical suppliers and is classified under piperidine derivatives. It is often utilized as an intermediate in the synthesis of more complex organic molecules, particularly those with pharmacological relevance. The compound's structural features suggest it may interact with various biological targets, making it a subject of ongoing research in medicinal chemistry .
The synthesis of 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine can be achieved through several methods. One common approach involves the reaction of 1-benzylpiperidine with 4-chloropyrazole under basic conditions, typically using dimethylformamide as a solvent and potassium carbonate as a base. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
The molecular structure of 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine features:
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 255.33 g/mol |
Density | Not widely reported |
Melting Point | Not widely reported |
1-Benzyl-4-(1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:
Common solvents for these reactions include dichloromethane, while bases such as sodium hydroxide are frequently employed. Reaction conditions must be optimized for each specific transformation to achieve desired yields and selectivity .
The mechanism of action for 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets within biological systems. The compound is believed to modulate the activity of certain enzymes and receptors by binding to them, although precise pathways remain under investigation. Ongoing research aims to elucidate how this compound affects biological processes at the molecular level .
Key chemical properties include:
Relevant analyses such as high-performance liquid chromatography (HPLC) are typically utilized to assess purity and concentration during synthesis .
1-Benzyl-4-(1H-pyrazol-4-yl)piperidine has several applications across various scientific domains:
Heterocyclic compounds represent a cornerstone of modern medicinal chemistry, comprising over 85% of clinically approved drugs. Their structural diversity enables precise modulation of biological targets, with nitrogen-containing heterocycles demonstrating particular significance due to their hydrogen bonding capabilities, metabolic stability, and bioavailability. Among these, the strategic fusion of piperidine and pyrazole scaffolds has emerged as a powerful design principle for addressing complex disease mechanisms. This hybrid architecture combines the three-dimensional flexibility and basicity of the saturated piperidine ring with the aromatic character and hydrogen-bonding proficiency of the pyrazole moiety, creating versatile pharmacophores capable of engaging diverse biological targets with high affinity. The resulting chemical space offers exceptional opportunities for optimizing drug-like properties while maintaining synthetic accessibility—a critical balance in lead development programs [2] [3].
Piperidine-pyrazole hybrids constitute a privileged chemotype in targeted therapy development, particularly in oncology and central nervous system (CNS) disorders. Their significance stems from three key attributes:
Table 1: Clinically Approved Drugs Featuring Piperidine-Pyrazole Hybrid Architectures
Drug Name | Therapeutic Indication | Primary Target | Approval Status |
---|---|---|---|
Pralsetinib (Gavreto®) | Non-small cell lung cancer, Thyroid cancer | RET tyrosine kinase | FDA (2020) |
Baricitinib (Olumiant®) | Rheumatoid arthritis, COVID-19, Alopecia | JAK1/JAK2 kinases | FDA (2018) |
Erdafitinib (Balversa®) | Metastatic urothelial carcinoma | FGFR1-4 kinases | FDA (2019) |
Avapritinib (Ayvakit™) | Systemic mastocytosis | KIT/PDGFRA kinases | FDA (2020) |
Ruxolitinib (Jakafi®) | Myelofibrosis, Polycythemia vera | JAK1/JAK2 kinases | FDA (2011) |
The therapeutic impact of these hybrids is exemplified by pralsetinib, which incorporates an N-methylpyrazole motif linked to a substituted piperidine. This compound achieves picomolar inhibition of RET kinase through strategic positioning of the pyrazole within the ATP-binding cleft while the benzyl-substituted piperidine extends into a hydrophobic pocket, demonstrating the scaffold's capacity for high-affinity target engagement [2] [3]. Similarly, baricitinib's dipyrazol-piperidine core enables simultaneous JAK1/JAK2 inhibition critical for cytokine signaling blockade in inflammatory disorders [2].
The specific chemotype 1-benzyl-4-(1H-pyrazol-4-yl)piperidine represents a structurally optimized hybrid with distinct advantages in drug design:
Table 2: Synthetic Accessibility and Molecular Properties of 1-Benzyl-4-(1H-pyrazol-4-yl)piperidine
Property | Value/Range | Significance in Drug Design |
---|---|---|
Molecular Weight | ~267 g/mol | Favorable for CNS penetration and oral bioavailability |
Calculated logP | 2.8-3.5 | Optimal membrane permeability-balance |
Hydrogen Bond Donors | 1 (pyrazole N-H) | Target engagement without excessive polarity |
Hydrogen Bond Acceptors | 3 (2 pyrazole N, piperidine N) | Enhanced solubility and binding specificity |
Rotatable Bonds | 4 | Conformational flexibility for target adaptation |
Synthetic Complexity | Moderate (3-5 steps) | Scalable synthesis via Suzuki coupling or reductive amination |
Representative Yield* | 55-85% (final step) | Practical for lead optimization campaigns |
Biological Target Engagement ProfilesThis scaffold demonstrates remarkable versatility across target classes:
Structure-Activity Relationship (SAR) DeterminantsSystematic modifications reveal critical SAR patterns:
Synthetic MethodologiesKey synthetic routes demonstrate versatility:
Therapeutic ApplicationsOngoing research highlights promising therapeutic directions:
Emerging Chemical Space ExplorationAdvanced design strategies include:
Table 3: Key Derivatives and Their Biological Activities
Derivative Structure | Biological Activity | Potency (IC₅₀/EC₅₀) | Target |
---|---|---|---|
1-(4-Cyanobenzyl)-4-(1H-pyrazol-4-yl)piperidine | RET kinase inhibition | 3.2 nM | Oncogenic kinases |
1-(3,5-Bis(trifluoromethyl)benzyl)-4-(3-methyl-1H-pyrazol-4-yl)piperidine | M4 PAM activity | 120 nM (EC₅₀) | Muscarinic M4 receptor |
1-(2-Fluorobenzyl)-4-(5-amino-1H-pyrazol-4-yl)piperidine | MRSA growth inhibition | 1.8 μg/mL | Bacterial kinase homologs |
1-(4-[¹⁸F]Fluorobenzyl)-4-(1H-pyrazol-4-yl)piperidine | PET ligand binding | Kd = 6.3 nM | M4 receptors in NHP |
The 1-benzyl-4-(1H-pyrazol-4-yl)piperidine scaffold exemplifies modern fragment-based drug design, where strategic incorporation of benzyl flexibility, piperidine basicity, and pyrazole directionality creates a versatile template for addressing diverse therapeutic targets. Its balanced physicochemical profile, synthetic tractability, and demonstrated success in generating clinical candidates position it as an indispensable framework in contemporary medicinal chemistry [2] [3] [4].
List of Compounds Mentioned in the Article:
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1